N-(1-Cyanocyclohexyl)-2-((1-methyl-1H-imidazol-2-yl)thio)acetamide

Catalog No.
S13889379
CAS No.
M.F
C13H18N4OS
M. Wt
278.38 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(1-Cyanocyclohexyl)-2-((1-methyl-1H-imidazol-2-y...

Product Name

N-(1-Cyanocyclohexyl)-2-((1-methyl-1H-imidazol-2-yl)thio)acetamide

IUPAC Name

N-(1-cyanocyclohexyl)-2-(1-methylimidazol-2-yl)sulfanylacetamide

Molecular Formula

C13H18N4OS

Molecular Weight

278.38 g/mol

InChI

InChI=1S/C13H18N4OS/c1-17-8-7-15-12(17)19-9-11(18)16-13(10-14)5-3-2-4-6-13/h7-8H,2-6,9H2,1H3,(H,16,18)

InChI Key

GZJYWRBDWKDTJZ-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1SCC(=O)NC2(CCCCC2)C#N

N-(1-Cyanocyclohexyl)-2-((1-methyl-1H-imidazol-2-yl)thio)acetamide is a synthetic organic compound characterized by its unique structure, which includes a cyanocyclohexyl group and a thioacetamide moiety linked to an imidazole ring. This compound has a molecular formula of C14H20N4OSC_{14}H_{20}N_{4}OS and a molecular weight of approximately 292.40 g/mol. Its structure is significant in medicinal chemistry due to the presence of diverse functional groups that may contribute to its biological activity and therapeutic potential .

Typical for thioacetamides and imidazole derivatives. These reactions may include:

  • Nucleophilic substitution: The sulfur atom in the thioacetamide moiety can act as a nucleophile, potentially reacting with electrophiles.
  • Hydrolysis: The thioacetamide group may be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding carboxylic acids and amines.
  • Cyclization reactions: The imidazole ring can participate in cyclization reactions, which may alter the compound's biological properties.

These reactions highlight the compound's potential for further derivatization and exploration in pharmaceutical applications.

N-(1-Cyanocyclohexyl)-2-((1-methyl-1H-imidazol-2-yl)thio)acetamide has been studied for its biological activities, particularly its antimicrobial and antifungal properties. The presence of the imidazole ring is notable, as compounds in this class are often associated with significant pharmacological effects, including enzyme inhibition and receptor modulation. Research indicates that this compound may exhibit activity against various microbial strains, making it a candidate for further development in medicinal chemistry .

The synthesis of N-(1-Cyanocyclohexyl)-2-((1-methyl-1H-imidazol-2-yl)thio)acetamide typically involves several key steps:

  • Formation of the imidazole derivative: Starting materials are reacted under controlled conditions to form the imidazole ring.
  • Thioacetic acid reaction: The imidazole derivative is then reacted with thioacetic acid or its derivatives to introduce the thioacetamide functionality.
  • Cyanation: A cyanation step introduces the cyanocyclohexyl group, often utilizing cyanogen bromide or similar reagents.

These steps can vary based on the desired yield and purity, with optimization often focusing on reaction conditions such as temperature, solvent choice, and catalyst use .

N-(1-Cyanocyclohexyl)-2-((1-methyl-1H-imidazol-2-yl)thio)acetamide has several potential applications:

  • Pharmaceutical Development: Due to its antimicrobial properties, this compound may be developed into new antibiotics or antifungal agents.
  • Research Tool: It can serve as a tool for studying enzyme interactions and metabolic pathways involving imidazole derivatives.
  • Agricultural Chemistry: The compound's biological activity suggests potential use in developing agrochemicals targeting specific plant pathogens .

Ongoing research into the interactions of N-(1-Cyanocyclohexyl)-2-((1-methyl-1H-imidazol-2-yl)thio)acetamide with various biological targets is crucial for elucidating its mechanism of action. Preliminary studies suggest that it may bind to specific enzymes or receptors, influencing metabolic pathways and signal transduction processes. Understanding these interactions will be essential for determining its therapeutic potential and optimizing its efficacy .

Several compounds share structural similarities with N-(1-Cyanocyclohexyl)-2-((1-methyl-1H-imidazol-2-yl)thio)acetamide. These include:

Compound NameStructural FeaturesBiological Activity
1-MethylimidazoleContains an imidazole ringAntimicrobial
4-Ethyl-5-(2-methoxyphenyl)-4H-1,2,4-triazoleTriazole derivativeAntifungal
ThioacetamideContains sulfur atomPotentially toxic

What sets N-(1-Cyanocyclohexyl)-2-((1-methyl-1H-imidazol-2-yl)thio)acetamide apart from these similar compounds is its unique combination of functional groups (cyano, cyclohexyl, thio), which may enhance its biological activity and specificity towards certain molecular targets compared to other derivatives that lack such structural diversity .

XLogP3

1.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

278.12013238 g/mol

Monoisotopic Mass

278.12013238 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-10-2024

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